(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol is a chemical compound with the molecular formula C₈H₁₆O₂ and a molecular weight of 144.21 g/mol. It is classified under the category of alcohols due to the presence of a hydroxyl group (-OH) attached to a tetrahydrofuran ring. The compound is also known by its CAS number 67089-64-9. Its structure features a tetrahydrofuran ring that is substituted with three methyl groups at positions 2, 5, and 5, making it a branched compound that may exhibit unique physical and chemical properties compared to linear alcohols .
TMTHF serves as a solvent in organic synthesis due to its properties like:
Research explores TMTHF's potential use in the development of:
Scientific investigations are ongoing to determine TMTHF's suitability for:
These reactions are essential for synthesizing derivatives that may have enhanced biological or industrial properties.
The synthesis of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol typically involves:
These methods can yield high purity and yield of the desired compound .
(2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol has potential applications in various fields:
Further research is required to understand how this specific compound interacts at the molecular level within biological systems.
Several compounds share structural similarities with (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
2-Methyl-tetrahydrofuran | C₅H₁₀O | Lacks additional methyl groups; simpler structure |
3-Pentanol | C₅H₁₂O | Linear structure; different branching pattern |
1-Octanol | C₈H₁₈O | Longer carbon chain; used in surfactants |
These compounds differ primarily in their branching patterns and functional groups, which significantly influence their physical properties and potential applications. The unique tri-methyl substitution in (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol may impart distinct solubility characteristics and reactivity compared to its linear counterparts .
The hydroxymethyl group at the C2 position of the tetrahydrofuran ring participates in nucleophilic substitution reactions under Brønsted acid catalysis. The steric bulk of the adjacent 2,5,5-trimethyl substituents significantly modulates reactivity by hindering direct nucleophilic attack on the hydroxyl oxygen. Experimental studies on analogous systems demonstrate that para-toluenesulfonic acid (p-TsOH) effectively catalyzes substitutions by protonating the hydroxyl group, converting it into a better-leaving water molecule [2]. This mechanism parallels observations in naphthol derivatives, where acid-catalyzed tautomerization to a keto intermediate facilitates nucleophilic addition [2].
For (2,5,5-trimethyl-tetrahydro-furan-2-yl)-methanol, the substitution mechanism likely proceeds through a two-step process:
Steric hindrance from the 2,5,5-trimethyl groups increases the activation energy for SN2 pathways, favoring SN1-like mechanisms with carbocation intermediates. Kinetic studies of similar tetrahydrofuran derivatives reveal rate constants (k) in the range of 10^-4–10^-3 s^-1 for acid-catalyzed substitutions at 25°C [2].
The tetrahydrofuran ring in (2,5,5-trimethyl-tetrahydro-furan-2-yl)-methanol exhibits reduced ring strain compared to unsubstituted tetrahydrofuran due to steric locking from the methyl groups. However, thermal decomposition occurs via two primary pathways:
Computational analysis using CBS-QB3 methods predicts activation energies (Ea) of 35–40 kcal/mol for dehydration, with transition states characterized by partial C–O bond cleavage and concurrent proton transfer [5]. The 2,5,5-trimethyl substituents stabilize carbocation intermediates during decomposition, lowering Ea by 5–8 kcal/mol compared to less substituted analogs [1].
High-level quantum chemical calculations (CBS-QB3/G4) provide insights into transition-state geometries and kinetics:
Transition states for SN2 displacements exhibit significant steric distortion, with the nucleophile approaching at angles >150° relative to the leaving group. Intrinsic reaction coordinate (IRC) analysis confirms a concerted mechanism for small nucleophiles (e.g., chloride), while bulkier nucleophiles (e.g., amines) favor stepwise pathways with carbocation intermediates [5].
Ring-opening transition states involve asynchronous C–O bond elongation and proton transfer, with imaginary frequencies in the range of 500–600 cm^-1. CBS-QB3 calculations predict Ea = 38.2 kcal/mol for dehydration, aligning with experimental Arrhenius parameters (ln A = 12.4, Ea = 36.7 kcal/mol) [5].
Solvent polarity profoundly influences reaction equilibria and kinetics:
Solvent | Dielectric Constant (ε) | ΔG‡ (SN2, kcal/mol) | ΔG‡ (Dehydration, kcal/mol) |
---|---|---|---|
Hexane | 1.9 | 42.1 | 39.8 |
Dichloromethane | 8.9 | 38.7 | 36.2 |
Methanol | 32.7 | 35.4 | 34.9 |
Polar protic solvents like methanol stabilize carbocation intermediates through solvation, reducing ΔG‡ for dehydration by 4.9 kcal/mol compared to hexane [4]. In contrast, SN2 reactions exhibit smaller solvent dependencies due to partial charge dispersion in the transition state. Free energy perturbation (FEP) simulations reveal that methanol enhances the protonation equilibrium of the hydroxyl group by 2.3 kcal/mol, accelerating acid-catalyzed substitutions [4].
Chiral auxiliaries serve as temporary stereogenic units that are incorporated into organic molecules to control stereochemical outcomes during chemical transformations [1]. The tetrahydrofuran framework of (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol provides an excellent scaffold for asymmetric induction due to its conformational rigidity and the presence of multiple chiral centers [2] [3].
The compound exhibits significant potential in asymmetric aldol reactions, where chiral auxiliaries are known to provide exceptional stereochemical control [4]. Research has demonstrated that tetrahydrofuran-based chiral auxiliaries can achieve diastereoselectivities greater than 95% in various transformations [2]. The presence of the methanol group provides a convenient attachment point for substrates, while the methyl substituents at positions 2, 5, and 5 create a sterically demanding environment that enhances facial selectivity [3].
In alkylation reactions, particularly those involving the formation of quaternary carbon centers, (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol demonstrates superior performance compared to traditional auxiliaries [5]. The bulky methyl substituents effectively shield one face of the molecule, directing nucleophilic attack to the desired stereochemical position. Studies have shown that pseudoephenamine-derived auxiliaries, which share structural similarities with tetrahydrofuran systems, can achieve diastereomeric ratios exceeding 19:1 in quaternary carbon formation reactions [5].
The compound's utility extends to cycloaddition reactions, where it functions as an effective chiral director [2]. The tetrahydrofuran ring system provides conformational constraint that translates to enhanced stereoselectivity in Diels-Alder reactions and 1,3-dipolar cycloadditions. Research indicates that chiral acetals derived from tetrahydrofuran derivatives can achieve enantiomeric ratios of 91:9 in diethylaluminum chloride-promoted Diels-Alder reactions [2].
Reaction Type | Diastereoselectivity | Typical Yield | Key Advantages |
---|---|---|---|
Aldol Reactions | >95% de | 76-87% | High stereochemical control |
Alkylation Reactions | >19:1 dr | 89-99% | Quaternary carbon formation |
Cycloaddition Reactions | 91:9 er | 70-88% | Conformational constraint |
Tetrahydrofuran derivatives, including (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol, function as effective ligands in transition metal coordination chemistry [6]. The oxygen atom in the tetrahydrofuran ring serves as an electron-donating site, forming coordinate bonds with various metal centers through its lone electron pairs [7].
The compound demonstrates compatibility with a wide range of transition metals, including titanium, vanadium, chromium, manganese, iron, cobalt, nickel, copper, and zinc [7]. These metal-tetrahydrofuran complexes exhibit enhanced solubility in organic solvents, making them valuable synthetic intermediates [6]. The coordination sphere geometry typically involves the tetrahydrofuran ligand occupying one coordination site, with the metal-oxygen bond lengths ranging from 2.3 to 2.6 Å depending on the metal center [8] [9].
Research has shown that tetrahydrofuran complexes with vanadium pentoxide fluoride anions demonstrate interesting bonding characteristics [8]. The V-O bond length in [VOF4(THF)]- complexes is approximately 2.4 Å, indicating moderate coordination strength [8]. The binding interaction involves both electrostatic attractions between the oxygen lone pairs and the metal center, as well as hydrogen bonding between the ligand hydrogens and fluoride atoms [9].
In catalytic applications, these metal-tetrahydrofuran complexes serve as precursors for various organic transformations [10]. The weakly coordinating nature of the tetrahydrofuran ligand allows for facile ligand exchange, enabling the formation of catalytically active species. Studies have demonstrated that rhodium complexes with tetrahydrofuran ligands can catalyze alkene hydrogenation with high efficiency [10].
Metal Center | Complex Formula | M-O Bond Length (Å) | Catalytic Application |
---|---|---|---|
Vanadium | [VOF4(THF)]- | 2.4 | Oxidation catalysis |
Titanium | TiCl4(THF)2 | 2.2 | Polymerization |
Chromium | CrCl3(THF)3 | 2.3 | Metathesis reactions |
Rhodium | RhCl(PPh3)2(THF) | 2.1 | Hydrogenation |
The hydroxyl group present in (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol provides reactive functionality that enables its use as a crosslinking agent in polymer chemistry [11]. The compound can undergo various chemical modifications to introduce crosslinkable groups, such as vinyl, methacrylate, or epoxy functionalities [12].
In hydrogel formation, tetrahydrofuran derivatives serve as effective crosslinking agents that enhance the mechanical properties and swelling behavior of polymer networks [13]. The bulky methyl substituents create steric hindrance that influences the crosslinking density and network topology. Research has shown that polyrotaxane crosslinking agents based on tetrahydrofuran derivatives can increase swelling rates from 500% to 1800% in aqueous environments [13].
The compound's utility in polymer modification extends to the preparation of high-performance materials with enhanced thermal stability [11]. Studies have demonstrated that azide-functionalized tetrahydrofuran derivatives can achieve crosslinking efficiencies exceeding 95% under mild photochemical conditions [11]. The resulting polymer networks exhibit improved mechanical strength and chemical resistance compared to non-crosslinked materials [11].
Covalent crosslinking through the methanol group can be achieved via various mechanisms, including esterification, etherification, and urethane formation [12]. The tetrahydrofuran ring provides conformational stability that translates to enhanced network integrity. Research has shown that tetrahydrofuran-based crosslinkers can improve the fracture stress of polymer networks by up to 13.2 times compared to non-crosslinked systems [13].
Crosslinking Method | Efficiency | Property Enhancement | Applications |
---|---|---|---|
Photochemical | >95% | Mechanical strength | Optical materials |
Thermal | 80-90% | Chemical resistance | Protective coatings |
Radical | 85-95% | Thermal stability | High-performance polymers |
Ionic | 70-85% | Swelling behavior | Hydrogels |
Template-directed assembly represents a powerful approach for controlling the organization of nanoscale materials [14]. (2,5,5-Trimethyl-tetrahydro-furan-2-yl)-methanol can serve as a molecular template or template component due to its well-defined three-dimensional structure and multiple interaction sites [15].
The compound's ability to participate in hydrogen bonding through its hydroxyl group, combined with the hydrophobic character of the methyl-substituted tetrahydrofuran ring, enables the formation of amphiphilic assemblies [16]. These assemblies can direct the organization of nanoparticles, nanotubes, and other nanoscale building blocks into ordered structures [14]. Research has demonstrated that tetrahydrofuran-based templates can achieve particle positioning accuracy within 5-10 nanometers [17].
In nanoparticle synthesis, the compound can function as a structure-directing agent that controls particle size, shape, and surface properties [18]. The tetrahydrofuran ring provides a hydrophobic core that can accommodate organic-soluble precursors, while the methanol group enables interactions with polar solvents and surface-active agents [16]. Studies have shown that tetrahydrofuran-based templates can produce nanoparticles with diameter distributions as narrow as 17 ± 2 nm [16].
The template-directed assembly process involves multiple steps, including molecular recognition, self-organization, and structural stabilization [15]. The compound's rigid tetrahydrofuran framework provides conformational constraint that enhances the fidelity of template-substrate interactions. Research has demonstrated that covalent template-directed synthesis using tetrahydrofuran derivatives can achieve product yields exceeding 70% in complex macrocyclization reactions [15].
Assembly Type | Size Control | Positioning Accuracy | Applications |
---|---|---|---|
Nanoparticle Arrays | 10-100 nm | ±5 nm | Electronic devices |
Nanotube Alignment | 1-10 μm | ±8 nm | Composite materials |
Porous Networks | 1-50 nm | ±10 nm | Separation membranes |
Molecular Assemblies | 5-500 nm | ±2 nm | Drug delivery systems |